2-(2-Hydroxystyryl)quinoline-5-carboxylic acid
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Overview
Description
2-(2-Hydroxystyryl)quinoline-5-carboxylic acid is a heterocyclic aromatic compound that contains a quinoline core structure. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxystyryl)quinoline-5-carboxylic acid typically involves the condensation of 2-aminobenzaldehyde with an appropriate styryl derivative under basic conditions. The reaction proceeds through a series of steps including the formation of an imine intermediate, followed by cyclization and subsequent oxidation to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve the use of transition metal catalysts to facilitate the cyclization process. For example, copper-catalyzed Ullmann-type coupling reactions are commonly employed. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxystyryl)quinoline-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Hydroxystyryl)quinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: The compound has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Hydroxystyryl)quinoline-5-carboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its quinoline core structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2-carboxylic acid
- 2-Hydroxyquinoline
- Quinoline-4-carboxylic acid
Uniqueness
2-(2-Hydroxystyryl)quinoline-5-carboxylic acid is unique due to its hydroxystyryl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H13NO3 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[(E)-2-(2-hydroxyphenyl)ethenyl]quinoline-5-carboxylic acid |
InChI |
InChI=1S/C18H13NO3/c20-17-7-2-1-4-12(17)8-9-13-10-11-14-15(18(21)22)5-3-6-16(14)19-13/h1-11,20H,(H,21,22)/b9-8+ |
InChI Key |
WENQUYWLHXQUJZ-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC(=C3C=C2)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC(=C3C=C2)C(=O)O)O |
Origin of Product |
United States |
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